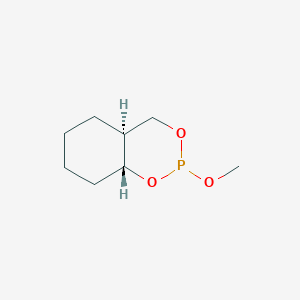![molecular formula C18H25N3O4 B14689929 1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid CAS No. 35633-78-4](/img/structure/B14689929.png)
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid is a compound that combines the structural features of indole and piperidine. Indole derivatives are known for their significant biological activities, while piperidine is a common motif in many pharmacologically active compounds. The combination of these two structures in a single molecule offers potential for diverse biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine typically involves the construction of the indole ring followed by its attachment to the piperidine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized to introduce the piperidine group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the piperidine moiety.
Substitution: Electrophilic substitution reactions are common on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine group can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)piperidine: Similar structure but lacks the methyl group on the indole ring.
1-(2-(2-methyl-1H-indol-3-yl)ethyl)piperidine: Similar structure but without the amine group on the piperidine ring.
Uniqueness
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine is unique due to the presence of both the indole and piperidine moieties, which confer distinct biological and chemical properties. The combination of these two structures in a single molecule offers potential for diverse applications and enhances its versatility in scientific research .
Properties
CAS No. |
35633-78-4 |
|---|---|
Molecular Formula |
C18H25N3O4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid |
InChI |
InChI=1S/C16H23N3.C2H2O4/c1-12-14(15-4-2-3-5-16(15)18-12)8-11-19-9-6-13(17)7-10-19;3-1(4)2(5)6/h2-5,13,18H,6-11,17H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
GNLKGIKFYKAMLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3CCC(CC3)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


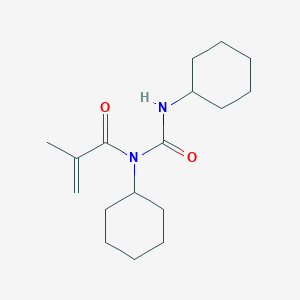

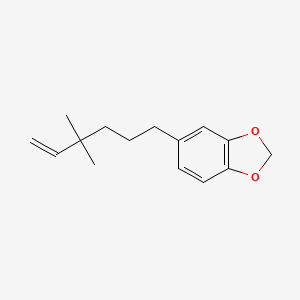
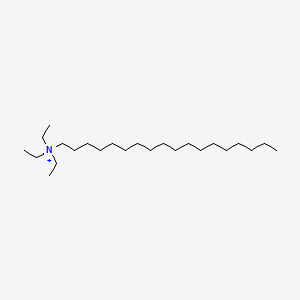
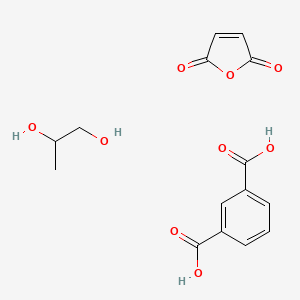
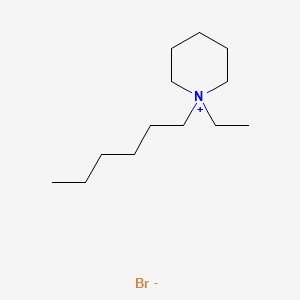
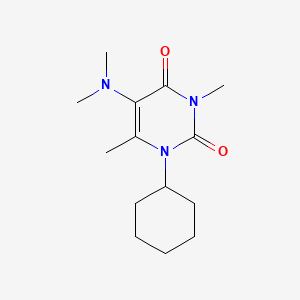


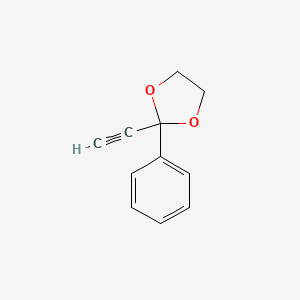
![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)
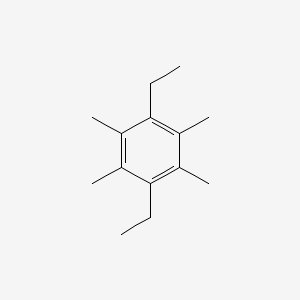
![1,6,8,13-Tetraoxaspiro[6.6]tridecane](/img/structure/B14689908.png)
